molecular formula C25H27ClN4O2S B11217535 7-chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

7-chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11217535
M. Wt: 483.0 g/mol
InChI Key: WDVFYTWHNKJNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a 7-chloro-substituted quinazolinone core, a 2-thioxo group, and a 3-phenyl moiety bearing a 4-cyclohexylpiperazine-1-carbonyl substituent. This structural complexity confers unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C25H27ClN4O2S

Molecular Weight

483.0 g/mol

IUPAC Name

7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C25H27ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8-10,15-16,19H,1-3,6-7,11-14H2,(H,27,33)

InChI Key

WDVFYTWHNKJNSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The synthesis begins with the preparation of 7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Anthranilic acid derivatives serve as starting materials, undergoing cyclocondensation with thiourea in acidic media. For example, reaction of 2-amino-5-chlorobenzoic acid with ammonium thiocyanate in concentrated HCl generates the bicyclic intermediate.

Key reaction parameters:

  • Temperature: 80–100°C

  • Catalyst: HCl (2–4 M)

  • Yield: 68–72%

Carbamoylation with 4-Cyclohexylpiperazine

The critical carboxamide linkage is formed through a carbonylative coupling reaction. Molybdenum hexacarbonyl (Mo(CO)₆) serves as a CO source in ligand-free conditions, reacting the 3-bromophenyl intermediate with 4-cyclohexylpiperazine.

Reaction scheme:

3-Bromophenyl-quinazolinone+4-CyclohexylpiperazineMo(CO)6,Et3NTarget compound\text{3-Bromophenyl-quinazolinone} + \text{4-Cyclohexylpiperazine} \xrightarrow{\text{Mo(CO)}6, \text{Et}3\text{N}} \text{Target compound}

Conditions:

  • Temperature: 80°C

  • Time: 12–16 hours

  • Yield: 58–63%

Carbonylation Strategies Using Molybdenum Catalysts

Carbonylation reactions have emerged as pivotal for installing the carboxamide group. Molybdenum hexacarbonyl outperforms traditional palladium systems in avoiding ligand decomposition and enhancing atom economy.

Mechanism of Mo(CO)₆-Mediated Carbonylation

The process follows a two-step pathway:

  • Oxidative addition : Mo(CO)₆ reacts with the aryl bromide to form a molybdenum-aryl intermediate.

  • Nucleophilic displacement : 4-Cyclohexylpiperazine attacks the carbonyl-molybdenum complex, releasing the carboxamide product.

Advantages:

  • No requirement for toxic phosphine ligands

  • Tolerance to moisture and oxygen

Limitations:

  • Moderate yields due to competing side reactions

  • High catalyst loading (10–15 mol%)

Green Synthesis in Aqueous Micellar Media

Recent advances employ reverse zinc oxide (ZnO) micelles as nanoreactors to improve sustainability. This method adapts techniques developed for simpler dihydroquinazolinones.

Reaction Design

Aqueous suspensions of ZnO nanoparticles (5–10 nm diameter) create hydrophobic pockets that solubilize organic reactants. The quinazolinone core forms via condensation of anthranilamide with chlorobenzaldehyde derivatives, followed by in situ functionalization.

Procedure highlights:

  • Solvent : Water (no organic co-solvents)

  • Catalyst : ZnO micelles (10 mol%)

  • Temperature : 70°C

  • Yield : 82–85% for analogous compounds

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventTemp (°C)Yield (%)Environmental Impact
Multi-StepPd, Mo(CO)₆DMF/H₂O80–10058–63Moderate (VOCs)
CarbonylationMo(CO)₆Toluene8060–65High (Mo waste)
Micellar (ZnO)ZnO nanoparticlesH₂O7082–85*Low

*Reported for structurally similar derivatives.

Challenges and Optimization Strategies

Regioselectivity in Quinazolinone Functionalization

The electron-deficient quinazolinone ring complicates direct C–H functionalization. Computational studies suggest that Lewis acid catalysts (e.g., ZnCl₂) activate specific positions by coordinating to the thioxo group.

Purification Difficulties

The compound’s low solubility in common solvents (e.g., <1 mg/mL in ethanol) necessitates chromatographic purification. Alternative approaches include:

  • Crystallization : Using dimethyl sulfoxide (DMSO)/water mixtures

  • Acid-base extraction : Leveraging the piperazine group’s basicity

Chemical Reactions Analysis

Reactions::
Major Products::
  • The primary product is Compound X itself.
  • By modifying reaction conditions, regioisomers or stereoisomers may form.

Scientific Research Applications

Introduction to 7-Chloro-3-(3-(4-Cyclohexylpiperazine-1-Carbonyl)phenyl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-one

This compound is a synthetic compound with significant potential in various scientific research applications. Its unique structure, characterized by a quinazolinone core modified with a cyclohexylpiperazine moiety, positions it as a candidate for exploration in medicinal chemistry, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In particular, the antibacterial activity of these compounds has been evaluated using methods such as the agar well diffusion technique, demonstrating their potential as therapeutic agents against resistant bacterial strains .

Anticancer Potential

Quinazolinone derivatives are also being investigated for their anticancer properties. The structural similarities of this compound to known anticancer agents suggest that it may inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the quinazolinone structure can enhance its efficacy against specific cancer types .

Neurological Research

The cyclohexylpiperazine moiety is known for its interaction with serotonin receptors, making this compound a candidate for research into neurological disorders. Investigations into its potential as an anxiolytic or antidepressant agent are ongoing, focusing on its ability to modulate neurotransmitter systems .

Pharmacological Studies

Pharmacological evaluations of similar compounds have revealed their potential as inhibitors of various enzymes and receptors involved in disease processes. The unique combination of functional groups in this compound could lead to the development of novel drugs targeting specific pathways in diseases such as hypertension and diabetes .

Case Study 1: Antibacterial Activity Assessment

A study published in GSC Biological and Pharmaceutical Sciences evaluated the antibacterial effects of synthesized quinazolinone derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited higher activity than standard antibiotics, suggesting that further exploration of compounds like this compound could yield effective new treatments .

Case Study 2: Anticancer Properties

Research conducted on related quinazolinone structures demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction. These findings support the hypothesis that this compound may possess similar anticancer properties worth investigating further .

Mechanism of Action

  • Compound X likely interacts with cellular receptors or enzymes.
  • Its thioxo group may participate in redox reactions or coordinate with metal ions.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 4-cyclohexylpiperazine-1-carbonyl substituent distinguishes it from other quinazolinones. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-Cyclohexylpiperazine-1-carbonyl, 7-Cl, 2-thioxo ~550* N/A Thioxo, Piperazine, Cyclohexane
Compound 24 4-Methoxyphenyl, 4-chlorophenyl-dihydroisoxazol 521.99 N/A Methoxy, Dihydroisoxazol
3-(4-Bromophenyl)-2-thioxo derivative 4-Bromophenyl 333.20 338–340 Bromophenyl, Thioxo
3-(Trifluoromethylphenyl) derivative 3-Trifluoromethylphenyl ~326* N/A CF3, Thioxo

*Estimated based on molecular formula.

Key Observations :

  • The cyclohexylpiperazine group in the target compound increases molecular weight significantly compared to bromophenyl or trifluoromethylphenyl derivatives, likely enhancing lipophilicity and steric bulk .
  • The 2-thioxo group is a common feature in many analogs, contributing to hydrogen-bonding interactions in receptor binding .

Comparison with Other Derivatives :

  • Compound 24 : Synthesized via condensation of hydrazine with heteroaromatic aldehydes, yielding moderate yields (65–80%).
Antihypertensive Activity
  • Compound 24 : Exhibits potent α1-adrenergic receptor blockade (comparable to prazosin) without affecting heart rate, attributed to its dihydroisoxazol and methoxyphenyl groups .
  • Target Compound: The 4-cyclohexylpiperazine moiety may enhance α1-adrenergic selectivity due to piperazine’s known affinity for adrenergic receptors. However, its bulkier structure could reduce bioavailability compared to Compound 24 .
Antibacterial and Anticonvulsant Potential
  • 2-Thioxo Derivatives: Intermediate 1 (2-thioxo-2,3-dihydroquinazolin-4(1H)-one) shows moderate antibacterial activity against Xanthomonas axonopodi .
  • 3-Aryl-2-thioxo Derivatives : Demonstrated anticonvulsant activity in murine models, with structural similarity to phenytoin . The target compound’s cyclohexylpiperazine group may modulate CNS penetration for similar applications.

Biological Activity

7-Chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS No. 422530-22-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a quinazolinone core with a thioxo group and a cyclohexylpiperazine moiety, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

Molecular Formula C20H24ClN3OS\text{Molecular Formula C}_{20}\text{H}_{24}\text{ClN}_3\text{OS}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation. Additionally, the quinazolinone structure is often associated with inhibition of various kinases and enzymes involved in cancer and infectious disease pathways.

Antiviral Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit antiviral properties. For instance, a related compound was evaluated for its effectiveness against HIV-1 and showed moderate protective effects against viral replication in vitro . The mechanisms often involve inhibition of viral enzymes or interference with viral entry into host cells.

Antimicrobial Activity

The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. In a study evaluating the Minimum Inhibitory Concentration (MIC), certain derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in Table 1 below:

Microorganism MIC (μM) Reference Compound
Staphylococcus aureus2Ciprofloxacin
Pseudomonas aeruginosa>100Ciprofloxacin
Candida albicans>100Miconazole
Aspergillus niger>100Miconazole

This indicates that while the compound may not be as potent as traditional antibiotics, it possesses a degree of activity that warrants further investigation.

Cytotoxicity

In terms of cytotoxicity, the compound exhibited varying levels of toxicity across different cell lines. The 50% cytotoxic concentration (CC50) was reported at approximately 92 μM in Vero cells, suggesting moderate toxicity that could limit therapeutic applications if not optimized .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications to the piperazine substituent and variations in the quinazolinone core have been explored to enhance potency and selectivity. For example, compounds with different aryl substitutions on the piperazine ring have shown varied antiviral activities, indicating that specific structural features can significantly influence efficacy.

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • Antitubercular Activity : A study on related quinazoline derivatives demonstrated their inhibitory effects on Mycobacterium tuberculosis, suggesting that modifications can lead to new anti-tubercular agents .
  • Neuropharmacological Effects : Compounds featuring piperazine moieties have been investigated for their CNS effects, showing potential as anxiolytics or antidepressants due to their receptor-binding profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing 7-chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how is its structure confirmed?

  • Methodology : A common approach involves multi-step organic synthesis. For example, condensation reactions using 4-chlorobenzaldehyde derivatives with thioacetate precursors, followed by cyclization and functionalization of the piperazine moiety (e.g., via coupling reactions with cyclohexylpiperazine) .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities . Computational tools like Molecular Operating Environment (MOE) can model interactions between substituents and validate structural stability .

Q. What is the role of the cyclohexylpiperazine-carbonylphenyl substituent in modulating the compound’s bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example:

  • Replace cyclohexylpiperazine with other piperazine derivatives (e.g., aryl or alkyl variants) and assess changes in receptor binding or solubility.
  • Use molecular docking simulations (e.g., with MOE) to predict interactions with target proteins, such as kinases or GPCRs .
    • Key Findings : Piperazine derivatives often enhance solubility and bioavailability, while the cyclohexyl group may influence lipophilicity and membrane permeability .

Q. What protocols are recommended for assessing purity and stability during storage?

  • Analytical Methods :

  • Purity : High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection (e.g., at 254 nm) to quantify impurities .
  • Stability : Accelerated stability studies under varying conditions (temperature, humidity) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
    • Best Practices : Store in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis of the thioxo group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

  • Methodology :

  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance reaction efficiency .
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents (DMF/acetonitrile) .
    • Challenges : Thioxo-quinazolinone derivatives may exhibit low solubility, requiring solvent optimization (e.g., DMSO/water mixtures) .

Q. How to resolve contradictions in reported biological activity across different in vitro models?

  • Approach :

  • Standardization : Use validated cell lines (e.g., HEK293 for GPCR assays) and control for variables like passage number and culture conditions .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays in triplicate to confirm reproducibility. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
    • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences; use fixed ATP levels (e.g., 1 mM) for comparability .

Q. What computational strategies predict environmental fate and biodegradation pathways?

  • Tools :

  • EPI Suite : Estimate biodegradability (e.g., BIOWIN models) and bioaccumulation potential based on logP and molecular weight .
  • Molecular Dynamics (MD) : Simulate hydrolysis of the thioxo group under aqueous conditions (pH 7.4) to identify degradation products .
    • Experimental Validation : Conduct OECD 301F ready biodegradability tests to correlate computational predictions with empirical data .

Q. How does the compound’s stability vary under different solvent systems and pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC in solvents (DMSO, ethanol) and buffers (pH 2–12) over 72 hours .
  • Degradation Pathways : LC-MS/MS identifies hydrolysis products (e.g., quinazolinone ring opening at acidic pH) .
    • Recommendations : Avoid prolonged exposure to alkaline conditions (pH > 10) to prevent thioxo group oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.